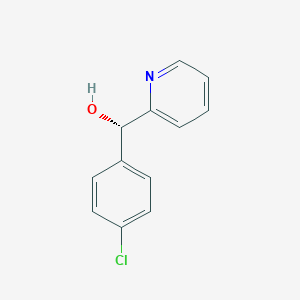

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452173 | |

| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176022-47-2 | |

| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for S 4 Chlorophenyl Pyridin 2 Yl Methanol

Catalytic Asymmetric Hydrogenation of (4-Chlorophenyl)(pyridin-2-yl)methanone

The asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone is a premier method for the synthesis of enantiopure (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This transformation relies on chiral transition-metal catalysts to stereoselectively add molecular hydrogen across the ketone's carbonyl group. The success of this reaction is a testament to decades of research in asymmetric catalysis, which has enabled the highly efficient and atom-economical production of chiral alcohols. ingentaconnect.comnih.gov

Development and Optimization of Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for the hydrogenation of pyridyl ketones. The development of these systems has centered on the discovery of effective metal-ligand combinations and the fine-tuning of reaction conditions to maximize both conversion and enantioselectivity.

A variety of transition metals have been successfully employed for the asymmetric hydrogenation of ketones, with Ruthenium, Rhodium, and Iridium complexes demonstrating exceptional performance for aryl ketone substrates. acs.org

Ruthenium (Ru): Ruthenium-based catalysts are among the most well-developed for the asymmetric hydrogenation of ketones. ingentaconnect.com Complexes featuring a ruthenium metal center coordinated to both a chiral diphosphine and a chiral diamine ligand have proven highly effective for a broad spectrum of unfunctionalized ketones. ingentaconnect.com For heteroaromatic ketones, such as pyridyl ketones, Ru(II) complexes with chiral N,N,N ligands have also shown high efficiency. nih.gov Chiral η6-arene/N-tosylethylenediamine−Ru(II) complexes are also notable, functioning as excellent catalysts for the asymmetric hydrogenation of aromatic ketones. acs.org

Rhodium (Rh): Rhodium catalysts have a long history in asymmetric hydrogenation, particularly for alkenes. rsc.org For ketones, rhodium complexes, such as those with the Binapine ligand, have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of 2-pyridine ketones under mild conditions. acs.orgnih.gov

Iridium (Ir): Iridium catalysts have emerged as a powerful tool, often exhibiting extremely high activity, enantioselectivity, and stability. nih.gov Chiral tridentate PNN acs.orgnih.gov and P,N,O nih.govmdpi.com ligands in complex with iridium have been developed for the highly enantioselective hydrogenation of various aryl ketones. These systems can achieve high yields and enantiomeric excesses, with turnover numbers reaching up to 50,000. acs.orgnih.gov

Palladium (Pd): While less common for ketone hydrogenation compared to Ru, Rh, and Ir, palladium-based systems have been developed. Pd-catalyzed asymmetric hydrogenation of functionalized and simple ketones, often activated by a Brønsted acid, has been reported, achieving good enantioselectivities. nih.gov The development of palladium catalysts for the dynamic kinetic resolution of 2-aryl cyclic ketones further highlights their potential in this field. rsc.org

The chiral ligand is the cornerstone of the catalytic system, as it dictates the three-dimensional environment around the metal center and is responsible for inducing stereoselectivity.

The design of these ligands is a key area of research, with several classes proving effective for the hydrogenation of pyridyl ketones:

Diphosphine Ligands: Axially chiral biaryl diphosphines like BINAP and its derivatives (e.g., Tol-BINAP) are foundational ligands in ruthenium catalysis. ingentaconnect.com When combined with chiral diamine ligands like DPEN, they form highly active and selective "bifunctional" catalysts. ingentaconnect.comnih.gov The paracyclophane-based PhanePhos ligand has also shown exceptional activity in Ru-diamine systems for heteroaromatic ketones. ingentaconnect.com

P,N,N and N,N,N Ligands: Tridentate ligands that coordinate to the metal via phosphorus and nitrogen atoms (P,N,N) or three nitrogen atoms (N,N,N) have been successfully used with iridium and ruthenium. acs.orgnih.gov For instance, iridium complexes with ferrocene-based PNN ligands bearing unsymmetrical vicinal diamine scaffolds are highly effective for simple ketones. acs.orgnih.gov

P,N,O Ligands: A newer class of ligands incorporates a phosphine, an amine, and a hydroxyl group. These P,N,O-type ligands, when complexed with iridium, show excellent enantioselectivities (up to >99% ee) for alkyl-aryl ketones, with the NH and OH functionalities being crucial for high activity. mdpi.com

Diamine Ligands: In many Ru-based systems, chiral diamines like 1,2-diphenylethylenediamine (DPEN) and its derivatives (e.g., TsDPEN) are essential co-ligands. nih.govacs.org The chirality and substituents of the diamine significantly impact catalytic performance. acs.org

The ligand's structure creates a chiral pocket that preferentially binds one prochiral face of the ketone substrate, leading to the selective formation of one enantiomer of the alcohol product.

The optimization of reaction parameters is critical for achieving high yield and enantiomeric excess (ee).

Solvent Effects: The choice of solvent can significantly influence both catalyst activity and enantioselectivity. Protic solvents like alcohols (methanol, ethanol (B145695), 2-propanol) are commonly used and often essential for the catalytic cycle. acs.orgmdpi.comnih.gov In some iridium-catalyzed systems, ethanol and n-butanol have been shown to provide the highest enantioselectivities. mdpi.com

Reaction Temperature: Temperature affects reaction rates and can also impact enantioselectivity. While higher temperatures can increase the reaction rate, they may lead to a decrease in enantioselectivity. nih.gov For instance, in certain Ru-catalyzed hydrogenations, kinetic studies showed only a slight erosion of enantioselectivity when the temperature was raised to 50 °C. nih.gov

Hydrogen Pressure: Hydrogen pressure is another key variable. While higher pressures can accelerate the reaction, some catalytic systems perform exceptionally well under low H2 pressure. nih.gov Optimization is required to balance reaction time and safety considerations.

Base Additives: The presence of a base is often crucial, particularly for ruthenium-diamine catalytic systems. ingentaconnect.com Bases like potassium tert-butoxide (t-BuOK) or potassium hydroxide (B78521) (KOH) are used to generate the active catalyst. ingentaconnect.comacs.org The nature and concentration of the base can affect both the rate and the enantioselectivity of the reaction.

| Catalyst System | Substrate Type | Optimal Solvent | Optimal Temperature | H₂ Pressure | Base/Additive | Result (ee) | Citation |

|---|---|---|---|---|---|---|---|

| Ru-DTBM-segphos | Pyridine-Pyrroline | Methanol (B129727) | 50 °C | 25 psi | Not specified | High | nih.gov |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Not specified | Not specified | Not specified | Not specified | Up to 99% | acs.orgnih.gov |

| Ir-(P,N,O) Ligand | Acetophenone | Ethanol / n-Butanol | Not specified | Not specified | K₂CO₃ | 95% | mdpi.com |

| η⁶-arene/TsDPEN–Ru(II) | Aromatic Ketones | Methanol | Not specified | 10-100 atm | CF₃SO₃H (acid) | Up to 97% | acs.org |

For practical and industrial applications, it is desirable to use a low catalyst loading (high substrate-to-catalyst ratio, S/C) and high substrate concentration.

Catalyst Loading: Highly active catalysts can operate at very low loadings. Iridium systems with PNN ligands have demonstrated turnover numbers (TONs) as high as 50,000, indicating remarkable efficiency. acs.org Ruthenium-diamine catalysts can also achieve very high TONs, in some cases up to 1 million for model substrates. ingentaconnect.com The asymmetric hydrogenation of 4-chromanone, a related heterocyclic ketone, proceeds with an S/C ratio of up to 7000 using a Ru catalyst. acs.org

Substrate Concentration: The ability to run reactions at high substrate concentrations is economically and environmentally beneficial, as it reduces solvent waste. Some modern iridium catalysts have proven to be active and selective even at very high substrate concentrations (e.g., 100 mmol substrate/mL solvent), showcasing their robustness for practical synthesis. mdpi.com

Mechanistic Insights into Asymmetric Hydrogenation Pathways Leading to this compound

Understanding the reaction mechanism is crucial for rational catalyst design and optimization. For the asymmetric hydrogenation of ketones with Ru, Rh, and Ir catalysts, two primary mechanisms are often considered: inner-sphere and outer-sphere pathways. wikipedia.org

Inner-Sphere Mechanism: In this pathway, the ketone substrate directly coordinates to the metal center before the hydrogen transfer step. This mechanism is often invoked for catalysts like Rh-DIPAMP. nih.gov

Outer-Sphere (Bifunctional) Mechanism: This mechanism is widely accepted for the highly efficient Ru(II)-diphosphine-diamine catalysts. ingentaconnect.comnih.gov In this pathway, the ketone does not directly coordinate to the ruthenium atom. Instead, it interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the diamine ligand. The hydride on the ruthenium is then transferred to the carbonyl carbon via a concerted, six-membered pericyclic transition state. nih.gov This metal-ligand bifunctional catalysis is thought to be the origin of the high reactivity and selectivity of these systems. The active catalyst is typically a ruthenium dihydride species, formed from a precursor complex in the presence of hydrogen and a base. nih.gov

For iridium-catalyzed transfer hydrogenations, which are mechanistically related, a similar monohydride complex is formed that transfers the hydride to the ketone. acs.org Detailed kinetic and spectroscopic studies, including FlowNMR, have been used to probe these catalytic cycles, identifying active intermediates, catalyst deactivation pathways, and the role of additives like bases. acs.org Computational studies (DFT) also provide valuable insights into the transition states, helping to elucidate the origin of enantioselectivity by comparing the energies of the pathways leading to the (S) and (R) products. nih.gov

Biocatalytic Approaches for Enantioselective Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. nih.gov The use of enzymes, such as alcohol dehydrogenases and other reductases, offers high enantioselectivity and mild reaction conditions. nih.govnih.gov

Identification and Characterization of Alcohol Dehydrogenases (ADH) and Old Yellow Enzymes (OYE) for Stereoselective Conversion

The enantioselective reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)ketone, is a critical step in the synthesis of this compound. Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for this transformation, demonstrating remarkable stereoselectivity. nih.govmdpi.com These enzymes often follow Prelog's rule, which predicts the stereochemical outcome of the reduction. However, anti-Prelog ADHs, which provide the opposite enantiomer, are also of significant interest for accessing a wider range of chiral alcohols. nih.gov

Several ADHs have been identified and characterized for their ability to reduce prochiral ketones with high enantiomeric excess (e.e.). For instance, an ADH from Rhodococcus erythropolis has been shown to reduce a similar substrate, 3,5-bistrifluoromethylphenyl ketone, with greater than 99.9% e.e. nih.gov Another example is the ADH from Rhodococcus ruber (ADH-A), which has been successfully used in chemoenzymatic cascades to produce (S)-alcohols. mdpi.com

In a specific study targeting this compound, a 6xHis-tag fusion alcohol dehydrogenase, Mu-S5, was co-immobilized with a glucose dehydrogenase for efficient synthesis. researchgate.net Furthermore, researchers have engineered a NADP+-dependent ADH from Kluyveromyces polyspora (KpADH) to invert its stereopreference from Prelog to anti-Prelog for the reduction of (4-chlorophenyl)-(pyridine-2-yl)ketone, achieving the desired (S)-enantiomer. nih.gov

Old Yellow Enzymes (OYEs), a family of flavin-dependent oxidoreductases, are also being explored for their potential in asymmetric reductions. While traditionally known for reducing activated C=C bonds, their applicability in ketone reduction is an area of active research. uni-freiburg.de

The table below summarizes the characteristics of some relevant enzymes.

| Enzyme | Source Organism | Substrate | Product Configuration | Key Findings | Reference |

| ADH Mu-S5 | Not Specified | (4-chlorophenyl)(pyridin-2-yl)ketone | (S) | Co-immobilized with BmGDH for continuous biosynthesis. | researchgate.net |

| KpADH variant | Kluyveromyces polyspora | (4-chlorophenyl)(pyridin-2-yl)ketone | (S) | Stereopreference inverted through mutagenesis. | nih.gov |

| ADH-A | Rhodococcus ruber | Prochiral ketones | (S) | Effective in one-pot chemoenzymatic syntheses. | mdpi.com |

| ADH | Rhodococcus erythropolis | 3,5-bistrifluoromethylphenyl ketone | (S) | >99.9% e.e. achieved. | nih.gov |

Strategies for Cofactor Regeneration (e.g., NAD(P)H) in Biocatalytic Systems

A significant challenge in the industrial application of NAD(P)H-dependent oxidoreductases is the high cost of the nicotinamide (B372718) cofactors. illinois.edu Therefore, efficient in situ regeneration of the consumed cofactor is crucial for the economic viability of the process. illinois.eduresearchgate.netresearchgate.net Several reliable methods for cofactor regeneration have been developed. researchgate.net

The most common approach is the enzyme-coupled system , where a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. researchgate.netnih.gov Popular systems include:

Formate (B1220265)/Formate Dehydrogenase (FDH): This system is widely used for NADH regeneration, converting formate to carbon dioxide. illinois.edu

Glucose/Glucose Dehydrogenase (GDH): This is another common system for both NADH and NADPH regeneration. uni-freiburg.deillinois.edu

Isopropanol (B130326)/Alcohol Dehydrogenase: A secondary alcohol dehydrogenase can be used to oxidize a cheap alcohol like isopropanol, thereby reducing the cofactor. illinois.edu

An alternative is the substrate-coupled system , where the primary enzyme itself catalyzes the oxidation of a second substrate to regenerate the cofactor. nih.gov

For the synthesis of this compound, a glucose dehydrogenase from Bacillus megaterium (BmGDH) has been successfully co-immobilized with the primary ADH to ensure continuous NADPH regeneration. researchgate.net This dual-enzyme system allows for the efficient conversion of the ketone to the desired chiral alcohol.

The table below outlines common cofactor regeneration systems.

| Regeneration System | Enzyme(s) | Co-substrate | By-product | Key Features | Reference(s) |

| Formate Dehydrogenase | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Widely used for NADH regeneration. | illinois.eduresearchgate.net |

| Glucose Dehydrogenase | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | Effective for both NADH and NADPH regeneration. | uni-freiburg.deillinois.eduresearchgate.net |

| Alcohol Dehydrogenase | A secondary ADH | Isopropanol | Acetone | Uses a cheap and readily available co-substrate. | illinois.edu |

Enzyme Immobilization Techniques and Their Impact on Catalytic Efficiency, Stability, and Reusability

To enhance the industrial applicability of biocatalysts, enzyme immobilization is a critical step. dtu.dkacs.org Immobilization improves enzyme stability, facilitates catalyst recovery and reuse, and allows for the development of continuous processes. researchgate.netrsc.orgfrontiersin.org

The choice of carrier material is crucial for successful enzyme immobilization. seplite.comacademie-sciences.fr An ideal carrier should possess high mechanical strength, chemical and thermal stability, a large surface area, and suitable porosity. dtu.dkseplite.comresearchgate.net The surface chemistry of the carrier can also be tailored to enhance enzyme binding and stability. academie-sciences.fr

Common carrier materials can be categorized as:

Inorganic Materials: These include silica (B1680970), alumina, titania, and zirconia. dtu.dkmdpi.com Mesoporous silica, in particular, offers a high surface area and tunable pore sizes, making it an excellent support for enzyme immobilization. rsc.orgmdpi.com

Polymer Materials: Both natural polymers (e.g., cellulose (B213188), chitosan) and synthetic polymers are widely used. seplite.comrsc.org

Hybrid and Composite Materials: These materials combine the advantages of different components, such as magnetic nanoparticles coated with polymers for easy separation. seplite.comnih.gov

For the synthesis of this compound, Ni2+-functionalized porous ceramic/agarose composite beads (Ni-NTA Cerose) have been used to co-immobilize a His-tagged alcohol dehydrogenase and glucose dehydrogenase. researchgate.net This method allows for the oriented immobilization of the enzymes, which can lead to higher catalytic activity. frontiersin.org

The following table lists various carrier materials and their properties.

| Carrier Material Type | Examples | Key Properties | Reference(s) |

| Inorganic | Silica, Alumina, Titania | High mechanical and thermal stability, large surface area. | dtu.dkmdpi.com |

| Polymer (Natural) | Cellulose, Chitosan | Biocompatible, biodegradable, readily available. | seplite.comrsc.org |

| Polymer (Synthetic) | Polyvinyl alcohol, Polystyrene | Tunable properties, good mechanical strength. | researchgate.netseplite.com |

| Hybrid/Composite | Magnetic nanoparticles, Metal-Organic Frameworks (MOFs) | Combines properties of different materials, e.g., magnetic separation. | seplite.comresearchgate.netnih.gov |

A key advantage of enzyme immobilization is the enhancement of operational stability and the potential for long-term reuse. researchgate.netmdpi.com The stability of an immobilized enzyme is often assessed by measuring its residual activity over multiple reaction cycles or after prolonged incubation under operational conditions. researchgate.netfrontiersin.org

For instance, an immobilized β-fructofuranosidase retained 83% of its initial activity after 15 successive 3-hour reaction cycles. researchgate.net In another study, an immobilized alcohol dehydrogenase maintained 90% of its expressed activity, with significantly improved thermal stability compared to the free enzyme. nih.gov The reusability of an immobilized ADH in a flow system showed no loss of activity or enantioselectivity over five consecutive runs. mdpi.com The long-term storage stability is also a critical factor, with some immobilized enzymes retaining a high percentage of their activity after several weeks of storage. nih.govmdpi.com

The operational stability of the co-immobilized ADH and GDH system for this compound synthesis in a packed bed reactor demonstrated the robustness of the immobilized biocatalyst for continuous production. researchgate.net

Engineered Biocatalysts for Enhanced Performance in this compound Synthesis

Protein engineering has become an indispensable tool for tailoring the properties of enzymes to meet the demands of industrial processes. nih.govnih.gov Rational design and directed evolution strategies are employed to improve enzyme activity, stability, substrate specificity, and enantioselectivity. nih.govnih.gov

In the context of this compound synthesis, protein engineering has been instrumental. As mentioned earlier, the stereopreference of Kluyveromyces polyspora ADH was successfully inverted through iterative combinatorial mutagenesis, enabling the production of the desired (S)-enantiomer. nih.gov This highlights the power of protein engineering to overcome the limitations of wild-type enzymes.

Computational tools and structure-guided approaches are increasingly used to guide protein engineering efforts, reducing the need for extensive experimental screening. nih.gov By identifying key amino acid residues in the active site or substrate binding pocket, targeted mutations can be introduced to enhance catalytic performance for specific substrates like (4-chlorophenyl)(pyridin-2-yl)ketone. nih.gov

Comparative Analysis of Synthetic Methodologies

Assessment of Enantiomeric Purity and Chemical Yield across Different Synthetic Routes

The ultimate goal in synthesizing this compound is to achieve the highest possible enantiomeric purity, as the biological activity is often specific to one enantiomer, alongside a high chemical yield to ensure process efficiency. Different synthetic pathways show vast disparities in these key metrics.

In stark contrast, asymmetric synthesis, particularly through biocatalysis, offers a direct route to the enantiomerically pure compound. The use of recombinant E. coli cells that express reductases from Kluyveromyces polysporus for the asymmetric reduction of the precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, consistently achieves an enantiomeric excess of over 99%. nih.gov Furthermore, when conducted in an optimized microreactor system, this biocatalytic method can reach a chemical yield of 99.6%. nih.gov

Interactive Table 1: Comparison of Yield and Enantiomeric Purity

Click to view data

| Synthetic Route | Key Reagents | Product | Chemical Yield | Enantiomeric Excess (ee) | Source(s) |

| Biocatalytic Asymmetric Reduction | Recombinant E. coli | (S)-enantiomer | 99.6% (microreactor) | >99% | nih.gov |

| Oxidation-Reduction | KMnO₄, KBH₄ | Racemic Mixture | 97% (reduction step) | 0% | |

| Grignard Synthesis | 4-chlorophenylmagnesium bromide | Racemic Mixture | 75% | 0% | chemicalbook.com |

Evaluation of Reaction Conditions, Catalyst Consumption, and Process Cycle for Industrial Applicability

Traditional chemical syntheses often require harsh reaction conditions. The oxidation step using potassium permanganate (B83412), for instance, is conducted at high temperatures of 85–95°C for 4 to 6 hours. google.com The subsequent reduction with borohydrides requires strict temperature control to prevent side reactions and the use of stoichiometric amounts of the reducing agent, which contributes to cost and waste. The Grignard route, while operating at room temperature, requires anhydrous conditions and involves multiple distinct stages, including oxidation with toxic chromium trioxide, making the process complex and hazardous. chemicalbook.com

The biocatalytic approach presents a more favorable profile for industrial application. The reaction is typically run under mild conditions, with microreactor systems enabling precise temperature maintenance at 20°C. A key advantage is the potential for catalyst recycling. The whole-cell biocatalysts (E. coli) can be immobilized and have been shown to retain over 60% of their activity after five reuse cycles, significantly reducing catalyst consumption and cost. nih.gov Most impressively, the process cycle time is dramatically reduced. In a continuous-flow microreactor, the synthesis can be completed in just 80 minutes, a 70% reduction compared to the 270 minutes required in a conventional batch reactor to achieve the same yield. nih.gov

Interactive Table 2: Industrial Process Parameter Comparison

Click to view data

| Parameter | Biocatalytic Microreactor | Traditional Oxidation-Reduction |

| Reaction Temperature | 20°C (Precise control) | 85-95°C (Oxidation), 20-40°C (Reduction) |

| Catalyst/Reagent | Recyclable Biocatalyst | Stoichiometric KMnO₄, KBH₄ |

| Process Cycle Time | 80 minutes | 6-12 hours (combined steps) |

| Solvent System | Water-cyclohexane (biphasic) | Water, Dioxane, Methanol |

| Scalability Notes | High throughput, excellent process control | Established but generates significant waste |

| Source(s) | nih.gov | google.com |

Efficiency and Green Chemistry Metrics of Asymmetric Synthesis Routes versus Traditional Chiral Resolution

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsemanticscholar.org When evaluated through this lens, the advantages of asymmetric biocatalysis over traditional routes requiring chiral resolution become even more pronounced.

Traditional methods are inherently less "green." They rely on stoichiometric quantities of hazardous reagents like potassium permanganate (generating manganese waste) and chromium trioxide (a known carcinogen). The use of organic solvents such as dioxane and tetrahydrofuran (B95107) (THF) adds to the environmental burden. chemicalbook.comgoogle.com The most significant drawback from a green chemistry perspective is the poor atom economy resulting from chiral resolution, where at least 50% of the material is an unwanted enantiomer that must be discarded or subjected to a racemization and recycling process, further complicating the procedure. This leads to a very high Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. mdpi.com

The asymmetric biocatalytic route aligns well with multiple principles of green chemistry.

Waste Prevention: It avoids the 50% waste of an unwanted enantiomer by producing the desired product directly.

Safer Solvents: The process utilizes a water-cyclohexane biphasic system, with water being the most environmentally benign solvent. nih.gov

Catalysis: It employs a highly efficient and recyclable biocatalyst instead of stoichiometric reagents. nih.gov

These factors result in a much lower E-Factor and a higher Reaction Mass Efficiency (RME), making the biocatalytic synthesis of this compound a more sustainable and efficient alternative for industrial production. mdpi.com

Interactive Table 3: Green Chemistry Metrics Comparison

Click to view data

| Metric | Asymmetric Biocatalysis | Traditional Routes + Chiral Resolution |

| Atom Economy | High (direct synthesis) | Low (max 50% yield of desired enantiomer) |

| Reagent Toxicity | Low (uses enzymes) | High (KMnO₄, CrO₃, borohydrides) |

| Solvent Profile | Benign (primarily water-based) | Organic solvents (Dioxane, THF, Methanol) |

| Waste Generation (E-Factor) | Low | Very High |

| Process Steps | 1 step (from ketone) | Multiple steps + resolution |

| Source(s) | nih.govmdpi.com | google.commdpi.com |

Process Development and Engineering for Scalable Production of S 4 Chlorophenyl Pyridin 2 Yl Methanol

Reactor Design and Operation for Continuous Flow Processes (e.g., Packed Bed Reactors)

The shift towards continuous flow processing for the synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (S-CPMA) is driven by the need for safer, more efficient, and scalable production methods. Continuous flow reactors, particularly microreactors and packed bed reactors (PBRs), offer significant advantages over conventional batch reactors, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety profiles.

A key advancement in this area is the use of biocatalytic continuous flow systems. In one approach, a packed bed reactor was developed for the continuous biosynthesis of S-CPMA. researchgate.net This system utilizes co-immobilized enzymes—a 6xHis-tag fusion alcohol dehydrogenase (Mu-S5) and glucose dehydrogenase from Bacillus megaterium (BmGDH)—on Ni²⁺-functionalized porous ceramic/agarose composite beads (Ni-NTA Cerose). researchgate.net The PBR configuration facilitates continuous production and allows for the reuse of the enzyme carrier after the eventual loss of enzyme activity, making the process economically viable for pharmaceutical production. researchgate.net

Another innovative reactor design involves a microreaction system composed of a membrane dispersion unit and a three-dimensional (3D) bending microchannel. nih.gov This setup is used for the whole-cell biocatalytic synthesis of S-CPMA in a water-cyclohexane liquid-liquid biphasic system. nih.gov The microreactor generates droplet swarms with an average diameter of 30 μm, creating a large specific surface area that significantly boosts mass transfer efficiency between the aqueous phase (containing the recombinant E. coli catalyst) and the organic phase (containing the substrate and product). nih.gov This design drastically reduces reaction times compared to traditional batch methods. nih.gov The use of 3D bending microchannels can increase the interfacial area by a factor of 10 compared to batch systems, effectively overcoming mass transfer limitations.

Table 1: Comparison of Reactor Systems for S-CPMA Synthesis

| Reactor Type | Catalyst System | Key Features | Reported Performance |

| Packed Bed Reactor (PBR) | Co-immobilized Mu-S5 and BmGDH on Ni-NTA Cerose beads researchgate.net | Continuous operation, enzyme immobilization and recycling researchgate.net | Enables continuous synthesis for industrial viability researchgate.net |

| Membrane Dispersion Microreactor | Recombinant E. coli (whole-cell) in a biphasic system nih.gov | Generates 30 μm droplets; high mass transfer efficiency nih.gov | 99.6% yield and >99% ee in 80 minutes nih.gov |

| Traditional Stirred Tank | Recombinant E. coli (whole-cell) nih.gov | Conventional batch processing nih.gov | >99% yield requires >270 minutes nih.gov |

Scale-Up Considerations for Industrial Application

Scaling up the production of S-CPMA from the laboratory to an industrial scale presents several challenges, including maintaining high stereoselectivity, ensuring process efficiency, and managing costs. Several synthetic strategies and process designs have been developed to address these issues.

One of the primary considerations is the choice of synthetic route. A Grignard-based pathway, which involves the reaction of pyridine-2-carboxaldehyde with 4-chlorophenylmagnesium bromide, is noted for its adaptability to scale-up. Another common industrial method is a two-step oxidation-reduction sequence starting from 2-(p-chlorobenzyl)pyridine. google.com Patents detailing this process provide specific parameters for reaction conditions, suggesting a pathway optimized for larger-scale production. google.com

In biocatalytic approaches, a major hurdle for scale-up is product inhibition and substrate solubility. The use of a biphasic system, such as water-cyclohexane, effectively mitigates these issues. nih.gov In this configuration, the substrate and the S-CPMA product accumulate in the organic phase, which reduces product inhibition and toxicity to the whole-cell catalysts in the aqueous phase. nih.gov

Catalyst stability and reusability are critical for economic viability on an industrial scale. The development of immobilized enzyme systems, as seen in packed bed reactors, is a direct response to this need. researchgate.net Similarly, in whole-cell catalysis, recombinant E. coli has been shown to retain over 60% of its catalytic activity after five reuse cycles in a biphasic system, significantly lowering biocatalytic costs for large-scale applications. nih.gov The transition from batch to continuous flow microreactors also represents a key scale-up strategy, as it can reduce reaction times by as much as 70% while maintaining high yield and stereoselectivity. nih.gov

Optimization of Reaction Conditions for Maximized Throughput and Stereoselectivity in Large-Scale Production

Optimizing reaction conditions is crucial for maximizing throughput and ensuring the high enantiomeric excess (ee) required for pharmaceutical applications of S-CPMA. This involves fine-tuning parameters for both chemical and biocatalytic synthesis routes.

In the chemical oxidation-reduction pathway, several parameters are optimized. During the oxidation of 2-(p-chlorobenzyl)pyridine to the ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, the choice of oxidant and solvent is critical. Using potassium permanganate (B83412) in water at 85–95°C for 4-6 hours can achieve a yield of up to 97%. google.com In contrast, using tin(IV) oxide in dioxane at 90°C results in a lower yield of 60% over a 6-hour period. For the subsequent reduction to the alcohol, the choice of reducing agent significantly impacts reaction time and yield. Potassium borohydride (B1222165) (KBH₄) in methanol (B129727) can achieve a near-quantitative 97% yield in just 2 hours, whereas sodium borohydride (NaBH₄) in ethanol (B145695) requires 6 hours to reach a 76% yield. Due to steric effects from the pyridine (B92270) ring, an excess of the reductant (a 1:2 to 1:3 molar ratio) is necessary to drive the reaction to completion.

For biocatalytic asymmetric synthesis, optimization focuses on creating an ideal environment for the enzyme or whole-cell catalyst. The asymmetric reduction of the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, using recombinant E. coli expressing reductases can yield S-CPMA with an enantiomeric excess greater than 99%. The optimization of a biphasic microreaction system has proven highly effective. This system achieved a 99.6% yield and >99% ee in only 80 minutes, a significant improvement over the more than 270 minutes required in a conventional stirred-tank reactor to achieve a similar yield. nih.gov This demonstrates a successful optimization of conditions to maximize both throughput and stereoselectivity. nih.gov

Table 2: Optimization of Chemical Reduction Conditions

| Reducing Agent | Solvent | Reaction Time | Yield |

| Potassium Borohydride (KBH₄) | Methanol | 2 hours | 97% |

| Sodium Borohydride (NaBH₄) | Ethanol | 6 hours | 76% |

Data sourced from a comparative analysis of borohydride reduction methods.

Analytical Methodologies for Chiral Purity and Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination and Purity Assessment

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those with structures analogous to (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788). nih.govmdpi.com These stationary phases, often coated or immobilized on a silica (B1680970) support, provide the necessary chiral environment for differential interaction with the enantiomers. nih.gov For instance, cellulose and amylose carbamate (B1207046) derivatives have demonstrated high efficiency in resolving chiral molecules. nih.gov

Another important class of CSPs for this type of analysis are those based on cyclodextrins. sigmaaldrich.com Cyclodextrin-based columns, such as those employing β-cyclodextrin derivatives, can effectively separate enantiomers through an inclusion complexation mechanism. sigmaaldrich.com This approach has been successfully applied to the analysis of bepotastine, a downstream product of the title compound, using an ULTRON ES-CD chiral column, which is based on a cyclodextrin (B1172386) derivative. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) are common. For reversed-phase applications, aqueous buffers combined with organic modifiers like acetonitrile (B52724) or methanol (B129727) are frequently employed. nih.gov For compounds containing basic nitrogen atoms, such as the pyridine (B92270) moiety in (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can significantly improve peak shape and resolution. chiraltech.com

Detection is most commonly performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores. A wavelength of around 225 nm has been found effective for the analysis of related compounds like bepotastine. researchgate.netderpharmachemica.com

The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for structurally similar compounds.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Cyclodextrin-based (e.g., ULTRON ES-CD) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) with basic additive (e.g., 0.1% DEA) |

| Mobile Phase (Reversed Phase) | Aqueous buffer (e.g., 0.02 M Potassium Phosphate) / Acetonitrile (e.g., 75:25 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~225 nm |

The validation of an HPLC method for enantiomeric purity would involve assessing specificity, linearity, precision, accuracy, and the limit of quantification for the undesired (R)-enantiomer, in accordance with regulatory guidelines. derpharmachemica.com

Advanced Chiral Separation Techniques for Analytical and Preparative Purposes

Beyond analytical HPLC, other advanced chiral separation techniques are available for both analysis and purification of this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for both analytical and preparative chiral separations. selvita.comchromatographyonline.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an alcohol like methanol or ethanol. wikipedia.org This technique offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.com Polysaccharide-based CSPs are highly effective in SFC and can exhibit different selectivity compared to their use in HPLC, providing a complementary approach for challenging separations. chiraltech.com The principles of method development in SFC are similar to HPLC, involving the screening of different CSPs and mobile phase modifiers to achieve optimal resolution. chiraltech.com Given that this compound is an intermediate for active pharmaceutical ingredients, preparative SFC could be a highly efficient method for obtaining large quantities of the enantiomerically pure compound. selvita.com

Capillary Electrophoresis (CE) represents another high-efficiency analytical technique for chiral separations. In CE, a chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. nih.gov The separation is based on the differential migration of the enantiomers in an electric field due to their varying interactions with the chiral selector. CE offers the advantages of extremely high separation efficiency, very low sample and reagent consumption, and rapid method development.

For preparative-scale purification, techniques such as preparative chiral HPLC and the aforementioned preparative SFC are the methods of choice. These techniques operate on the same principles as their analytical counterparts but utilize larger columns and higher flow rates to isolate gram to kilogram quantities of the desired enantiomer with high purity. The development of a successful preparative separation often begins with the optimization of the separation at the analytical scale.

Application and Significance of S 4 Chlorophenyl Pyridin 2 Yl Methanol in Pharmaceutical Synthesis

A Key Building Block for Bepotastine Besilate

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is an advanced chiral intermediate essential for the synthesis of Bepotastine Besilate. google.comgoogle.com Bepotastine, the active component, is a second-generation histamine (B1213489) H1 receptor antagonist used for treating allergic conditions such as allergic rhinitis and urticaria. nih.gov The synthesis of Bepotastine Besilate involves several steps, with the construction of the specific (S)-enantiomer of (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) being a crucial and often challenging part of the process. google.com

The molecular structure of Bepotastine contains a chiral center, and it is the (S)-isomer that exhibits the desired therapeutic activity. google.com Therefore, the synthesis of Bepotastine Besilate with high optical purity is paramount. google.com Various synthetic routes to Bepotastine have been developed, many of which rely on obtaining optically pure this compound as a starting material or a key intermediate. cjph.com.cn One common method involves the asymmetric reduction of the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to produce the desired (S)-alcohol. patsnap.com This can be achieved through methods like catalytic hydrogenation using a chiral catalyst. google.comgoogle.com

For instance, one patented method describes the hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone in the presence of a specific catalyst and alkali to yield this compound with a high conversion rate and enantiomeric excess (ee) value. patsnap.com The resulting chiral alcohol is then further reacted in subsequent steps to complete the synthesis of Bepotastine, which is finally converted to its besilate salt. cjph.com.cn

The Critical Impact of Chirality on Drug Efficacy

The chirality of the intermediate, this compound, directly dictates the stereochemical integrity and, consequently, the efficacy of the final active pharmaceutical ingredient, Bepotastine. google.com In pharmacology, different enantiomers of a chiral drug can have significantly different biological activities. americanpharmaceuticalreview.com The human body is a chiral environment, and as such, the interaction of a drug with its biological target, such as a receptor or enzyme, is often highly stereospecific. veranova.com

In the case of Bepotastine, the (S)-enantiomer is the one that possesses potent antihistaminic and anti-allergic properties, while the (R)-enantiomer is significantly less active. google.com Therefore, the optical purity of the final Bepotastine Besilate product is a critical quality attribute that directly influences its therapeutic effect. google.com The use of an optically pure this compound intermediate is essential to ensure that the final API is also enantiomerically pure. google.com

If a racemic or impure mixture of the chiral alcohol were used, the resulting Bepotastine would also be a mixture of enantiomers. This could lead to a product with reduced efficacy, as only half of the mixture would be the active (S)-isomer. Furthermore, the inactive (R)-enantiomer could potentially contribute to side effects or have its own distinct pharmacological profile. Regulatory agencies like the FDA have increasingly favored the development of single-enantiomer drugs to ensure optimal safety and efficacy. americanpharmaceuticalreview.comveranova.com Therefore, controlling the stereochemistry at the intermediate stage is a fundamental aspect of producing a high-quality and effective Bepotastine Besilate product.

Strategic and Economic Importance in Drug Manufacturing

The synthesis of the chiral intermediate this compound holds significant strategic importance in the supply chain and cost-effectiveness of Bepotastine Besilate manufacturing. google.com The traditional method for obtaining this chiral alcohol has been through chiral resolution of a racemic mixture of (4-chlorophenyl)(pyridin-2-yl)methanol. google.com However, this method has a major drawback: the unwanted (R)-isomer is often discarded as a waste product, which effectively halves the potential yield and increases production costs. google.com

Emerging Trends and Future Research Directions in S 4 Chlorophenyl Pyridin 2 Yl Methanol Synthesis

Exploration of Novel Catalytic Systems and Ligands for Enhanced Enantioselectivity and Activity

The core of synthesizing (S)-(4-chlorophenyl)(pyridin-2-yl)methanol lies in the asymmetric reduction of its prochiral ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone. The quest for higher enantioselectivity and catalytic activity has spurred research into new catalytic systems, encompassing both biocatalysts and chemocatalysts.

Biocatalysis, in particular, has seen significant advancements. Alcohol dehydrogenases (ADHs) are being extensively studied for their ability to perform highly enantioselective reductions under mild conditions. nih.govnih.gov Researchers are isolating novel ADHs from various microorganisms, like Rhodococcus sp. and Lactobacillus kefir, which exhibit high activity and selectivity for a broad range of aromatic ketones. nih.govresearchgate.net To overcome challenges like cofactor regeneration and enzyme stability, dual-enzyme coupled systems are being developed. For instance, an ADH can be paired with a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which regenerates the required NADPH/NADH cofactor in situ, making the process more economically viable. nih.govresearchgate.net

Furthermore, enzyme immobilization and protein engineering are key strategies. Immobilizing enzymes on solid supports, such as porous beads, allows for their easy separation and reuse, enhancing process efficiency. researchgate.net Directed evolution is also being used to create enzyme variants with improved stability, activity, and specificity for non-natural substrates like (4-chlorophenyl)(pyridin-2-yl)methanone. acs.org

In the realm of chemocatalysis, research is focused on developing new chiral ligands for transition metal catalysts, such as rhodium and iridium, to improve the enantioselectivity of hydrogenation reactions. rsc.org Chiral phosphoric acids have also emerged as effective organocatalysts for asymmetric transformations, offering a metal-free alternative. acs.org The development of catalysts that are effective in greener solvents like ethanol (B145695) and are easily recyclable is a significant trend. rsc.org

| Catalytic System | Catalyst/Enzyme | Key Features | Application/Analogy | Reference |

| Biocatalysis | Alcohol Dehydrogenase (ADH) from Rhodococcus R6 & Formate Dehydrogenase (CpFDH) | Dual-enzyme system for cofactor regeneration; high substrate tolerance (60 g/L) in a two-phase system. | Asymmetric reduction of various aromatic ketones to chiral alcohols with high enantioselectivity. | nih.gov |

| Biocatalysis | Immobilized Alcohol Dehydrogenase (Mu-S5) & Glucose Dehydrogenase (BmGDH) | Co-immobilized on Ni-NTA Cerose beads for continuous flow synthesis in a packed bed reactor; enables carrier reuse. | Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol (B129727) (S-CPMA). | researchgate.net |

| Biocatalysis | Whole-cell Lactobacillus kefiri | Uses whole cells, avoiding costly enzyme purification and external cofactor addition. | Asymmetric reduction of various prochiral ketones with up to >99% enantiomeric excess. | researchgate.net |

| Biocatalysis | Copper-Substituted Nonheme Enzymes | Engineered enzyme via metal substitution (Fe to Cu) and directed evolution. | Enables new-to-nature enantioselective alkene oxytrifluoromethylation; highlights potential for custom biocatalysts. | acs.org |

| Chemocatalysis | Rhodium / Chiral Diene Ligand | Operates in ethanol, a green solvent; catalyst is recyclable via flash chromatography. | Asymmetric conjugate arylation for the synthesis of chiral phenols. | rsc.org |

Integration of Chemoinformatics, Computational Chemistry, and Machine Learning for Reaction Prediction and Optimization

A paradigm shift in reaction development is underway, driven by the integration of computational tools. Chemoinformatics, computational chemistry, and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. researchgate.net

Instead of relying solely on empirical, trial-and-error screening of catalysts and reaction conditions, researchers are building predictive models. rsc.org These models use molecular descriptors—quantitative representations of a molecule's structural and electronic features—to correlate the structures of substrates, ligands, and catalysts with reaction outcomes like yield and enantioselectivity. researchgate.netrsc.org

Machine learning algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), are trained on existing reaction data to identify these complex relationships. rsc.orgacs.org A well-trained model can then predict the enantioselectivity for a new, untested combination of a substrate and a chiral catalyst with a useful degree of accuracy. This in silico screening allows chemists to prioritize experiments, focusing on the most promising candidates and thereby saving significant time and resources. researchgate.netchinesechemsoc.org For instance, ML models have been successfully used to predict enantiomeric excess in asymmetric reactions with root mean square errors (RMSE) as low as 5-8%. rsc.orgrsc.org This predictive power accelerates the optimization cycle, leading to the rapid identification of highly selective catalytic systems. acs.org

| Machine Learning Application | ML Algorithm(s) | Key Findings & Performance Metrics | Relevance to Synthesis | Reference |

| Predicting Enantioselectivity | Random Forest (RF), Support Vector Machine (SVM) | For a phase-transfer catalysis reaction, RF models performed well in predicting relative enantioselectivity, guiding further optimization. The final optimized process achieved 89% ee. | Provides a framework for optimizing catalyst structure for improved enantioselectivity. | acs.org |

| Predicting Enantioselectivity | Deep Neural Network (DNN) | Predicted % ee for asymmetric C-H functionalization with an RMSE of 6.3%. The model's generalizability was high for out-of-sample predictions. | Demonstrates the power of deep learning for accurately predicting outcomes in complex catalytic reactions, even with small datasets. | rsc.org |

| Predicting Enantioselectivity | XGBoost | For asymmetric phenolic dearomatization, the model achieved an R² of 0.84 and an RMSE of 0.26 kcal/mol, effectively guiding the selection of optimal catalysts and additives. | Shows the utility of ML in screening catalysts and conditions to maximize enantioselectivity. | chinesechemsoc.org |

| Generative and Predictive Modeling | Chemical Language Model (CLM) | A transfer learning approach was used to predict % ee. A separate generative model was used to design novel chiral ligands. | Represents a frontier where AI not only predicts outcomes but also proposes novel molecular structures for improved catalysts. | rsc.org |

Development of More Sustainable and Economically Viable Production Routes, Emphasizing Green Chemistry Principles

The pharmaceutical industry is under increasing pressure to adopt more sustainable manufacturing processes. For the synthesis of this compound, this translates into a focus on green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

A key trend is the shift towards biocatalysis using whole-cell systems. researchgate.netnih.gov Using recombinant E. coli or other microorganisms as catalysts eliminates the need for costly isolation and purification of enzymes and the addition of expensive cofactors. researchgate.netnih.gov The cells can be reused for multiple cycles, significantly lowering production costs. nih.gov

The use of greener reaction media is another important aspect. Water is the ideal green solvent, and many biocatalytic reductions are performed in aqueous buffers. nih.gov For substrates with poor water solubility, two-phase systems (e.g., water-cyclohexane or water-dibutyl phthalate) are employed. nih.govnih.gov In these systems, the product accumulates in the organic phase, which can reduce product inhibition on the enzyme and simplify downstream processing. nih.gov The development of catalysts that function in ethanol also represents a move away from more hazardous organic solvents. rsc.org

Furthermore, process intensification through microreactor technology is gaining traction. A biphasic microreaction system for the synthesis of this compound demonstrated a dramatic reduction in reaction time from over 270 minutes in a conventional stirred tank to just 80 minutes, while achieving a yield of 99.6% and an enantiomeric excess of >99%. nih.gov The high surface-area-to-volume ratio in microreactors enhances mass transfer between phases, leading to this significant increase in efficiency. nih.gov

Investigation of Alternative Precursors and Feedstocks for Diversified Synthetic Pathways

The traditional route to (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) often involves a Grignard reaction between a p-chlorophenylmagnesium halide and pyridine-2-carboxaldehyde. chemicalbook.com However, pyridine-2-carboxaldehyde is prone to oxidation and can be unstable, leading to purification challenges and lower yields. google.com This has prompted research into alternative and more stable precursors to diversify the available synthetic pathways.

One successful alternative starts with 2-cyanopyridine. google.com This stable and readily available raw material undergoes a Grignard reaction with a 4-chlorophenylmagnesium halide to form the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. This method is reported to have advantages such as high product purity, fewer side reactions, and milder conditions. google.com

Another pathway begins with 2-(p-chlorobenzyl)pyridine. google.com This precursor is oxidized to the same ketone intermediate, which is subsequently reduced to the final alcohol product. The oxidation can be carried out using various reagents, including potassium permanganate (B83412). This route provides an alternative to the Grignard reaction, potentially avoiding issues associated with the preparation and handling of organometallic reagents. google.com Exploring these diversified pathways allows for greater flexibility in manufacturing, enabling producers to select the most cost-effective and robust route based on raw material availability and cost.

| Precursor | Key Reaction Step(s) | Advantages | Reference |

| Pyridine-2-carboxaldehyde | Grignard reaction with 4-chlorophenylmagnesium bromide. | Direct route to the alcohol. | chemicalbook.com |

| 2-Cyanopyridine | 1. Grignard reaction with 4-chlorophenylmagnesium bromide to form the ketone. 2. Reduction of the ketone. | Stable starting material, high product purity, fewer side reactions, mild conditions. | google.com |

| 2-(p-Chlorobenzyl)pyridine | 1. Oxidation to the ketone using KMnO₄ or other oxidants. 2. Reduction of the ketone. | Avoids potentially problematic Grignard reagents; alternative feedstock. | google.com |

Q & A

Q. What are the established synthetic routes for enantioselective production of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol?

The compound is synthesized via asymmetric bioreduction using whole-cell biocatalysts like Leuconostoc pseudomesenteroides N12. A liquid–liquid biphasic microreaction system enhances reaction efficiency by partitioning inhibitory substrates/products between phases, achieving >99% enantiomeric excess (ee) . Alternative chemical routes involve palladium-catalyzed cross-coupling or ketone reduction, but these often require chiral auxiliaries or catalysts to achieve stereoselectivity .

Q. How is X-ray crystallography employed to confirm the stereochemistry of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (via the SHELX program suite) resolves the absolute configuration. For example, the (S)-enantiomer’s crystal structure (CCDC entry: E72, 69-72) was validated by comparing experimental Patterson maps with calculated stereochemical parameters . Key metrics include Flack parameter analysis (<0.1) and R-factor convergence (<0.05) to ensure accuracy .

Q. What analytical techniques are used to quantify enantiomeric purity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under normal-phase conditions (hexane:isopropanol gradients) separates enantiomers. Detection via polarimetry or circular dichroism (CD) corroborates results. For rapid screening, derivatization with Mosher’s acid followed by H-NMR analysis of diastereomers is employed .

Advanced Research Questions

Q. How can bioreduction conditions be optimized to maximize yield and enantioselectivity?

A multi-response nonlinear programming model with inscribed design (ID) optimizes parameters like pH, temperature, and co-substrate concentration. For Leuconostoc pseudomesenteroides N13, optimal conditions include pH 7.2, 30°C, and glucose dehydrogenase (GDH) cofactor recycling, achieving 92% yield and >99% ee. Statistical validation via ANOVA confirms factor significance (p < 0.01) .

Q. What strategies resolve contradictions in kinetic data between whole-cell and isolated enzyme systems?

Discrepancies arise from mass transfer limitations in whole-cell systems. Use a microreactor with segmented flow to decouple intracellular enzyme kinetics from substrate diffusion. Apparent and values are recalculated using the Michaelis-Menten-Briggs-Haldane model, accounting for interfacial mass transfer coefficients .

Q. How can impurity profiles be controlled during scale-up of this compound synthesis?

Impurities like (4-chlorophenyl)(pyridin-2-yl)methanone (ketone precursor) are monitored via LC-MS. Process Analytical Technology (PAT) tools, such as in-line FTIR, track reaction progress in real time. Crystallization with anti-solvents (e.g., water in ethanol) selectively precipitates the product while retaining impurities in the mother liquor .

Q. What computational methods predict solvent effects on enantioselectivity in asymmetric synthesis?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in different solvents. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with stereochemical outcomes. For example, polar aprotic solvents (DMF) stabilize hydrogen-bonding networks, favoring the (S)-enantiomer .

Methodological Notes

- Crystallographic Refinement : Always validate SHELXL outputs with PLATON’s ADDSYM to detect missed symmetry elements .

- Biocatalytic Optimization : Use response surface methodology (RSM) to map interactions between variables (e.g., substrate loading vs. agitation rate) .

- Data Reproducibility : Archive raw diffraction data (CIF files) and HPLC chromatograms in public repositories (e.g., Cambridge Structural Database, Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。